(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Overview

Description

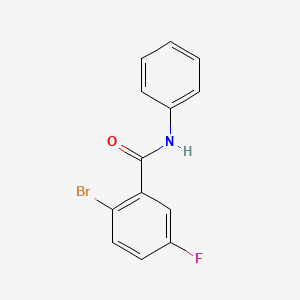

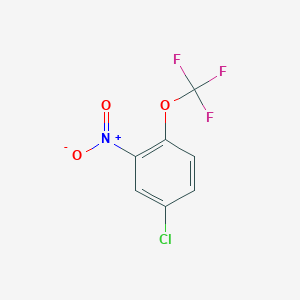

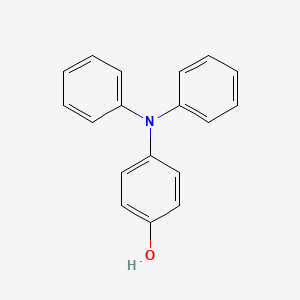

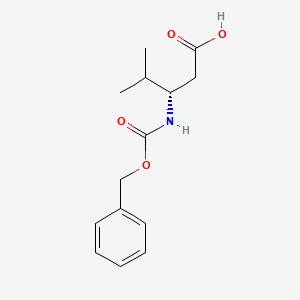

The compound is a derivative of an amino acid or a peptide, with a benzyloxy carbonyl group and a methylpentanoic acid group. The (S)- prefix indicates that it is the left-handed isomer of this compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amino acid with a benzyloxy carbonyl group, followed by the addition of a methylpentanoic acid group .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzyloxy carbonyl group would likely form a ring structure with the amino group, while the methylpentanoic acid group would likely be a linear chain attached to the ring .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could react with a nucleophile to form a new bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carbonyl group could make it polar, and the presence of a benzyloxy group could make it aromatic .Scientific Research Applications

Synthesis and Biological Activity of Derivatives

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid serves as a precursor in the synthesis of various derivatives with significant biological activities. For instance, the exploration of metathesis reactions in the synthesis and transformation of functionalized β-amino acid derivatives highlights the compound's utility in drug research. This approach facilitates the preparation of cyclic β-amino acids, which have shown a considerable impact on drug research due to their biological relevance. The versatility, robustness, and efficiency of these synthetic routes open avenues for creating densely functionalized derivatives of β-amino acids, contributing to the discovery of new molecular entities with potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Anticarcinogenic and Cytotoxic Properties

Research into the anticarcinogenicity and toxicity of organotin(IV) complexes, including those derived from carboxylic acids similar to this compound, demonstrates the potential of such compounds in cancer therapy. The cytotoxic activity of these complexes, as influenced by the structural configuration of the tin atom and the nature of ligands, underscores the importance of this compound derivatives in developing anticancer strategies. The ability to modulate cytotoxicity through chemical structure manipulation offers promising pathways for cancer treatment innovation (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Mechanism of Action

Target of Action

It’s known that benzyloxycarbonyl (cbz) group is often used as a protecting group in peptide synthesis . This suggests that the compound might interact with peptide or protein targets.

Mode of Action

The cbz group is known to protect amino groups in peptide synthesis, preventing unwanted side reactions . After the desired reactions are complete, the Cbz group can be removed to reveal the original amino group .

Biochemical Pathways

The compound might be involved in the synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKWOAKMXYWOIM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447772 | |

| Record name | CBZ-L-BETA-HOMOVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245323-45-9 | |

| Record name | CBZ-L-BETA-HOMOVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)

![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)